molecular formula C23H22ClN5O2 B2910390 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189665-42-6

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2910390
CAS No.: 1189665-42-6
M. Wt: 435.91
InChI Key: SXXKLBLJCZMCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimido[5,4-b]indole core substituted at the 3-position with a 3-oxopropyl chain linked to a 4-(3-chlorophenyl)piperazine moiety. Its structural complexity suggests activity at serotonin or dopamine receptors, akin to long-chain arylpiperazines (LCAPs) like trazodone .

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c24-16-4-3-5-17(14-16)27-10-12-28(13-11-27)20(30)8-9-29-15-25-21-18-6-1-2-7-19(18)26-22(21)23(29)31/h1-7,14-15,26H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXKLBLJCZMCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the piperazine and chlorophenyl groups. Key steps include:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions.

    Introduction of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism of action of 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to exert its effects. These interactions can modulate various biochemical pathways, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidoindole Derivatives with Piperazine Substituents

Compound A : 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
  • Structural Differences :
    • Substituent on the piperazine: 2-methoxyphenyl vs. 3-chlorophenyl.
    • Chain linkage: 2-oxoethyl vs. 3-oxopropyl.
    • Additional methyl group at the 8-position of the pyrimidoindole core.
  • Implications: The 2-methoxyphenyl group may enhance serotonin receptor (5-HT1A) affinity due to electron-donating effects, whereas the 3-chlorophenyl group in the target compound could favor dopamine D2 receptor interactions .
Compound B : 2-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H-pyrimido[5,4-b]indol-4-one
  • Structural Differences :
    • Piperazine substituent: 4-phenyl vs. 4-(3-chlorophenyl).
    • Core substitution: Sulfanyl ethyl chain vs. 3-oxopropyl.
    • Trifluoromethylphenyl group at the 3-position.
  • Implications :
    • The trifluoromethyl group enhances electronegativity and metabolic stability.
    • The sulfanyl chain may alter binding kinetics compared to the ketone-containing chain in the target compound.

Non-Pyrimidoindole Analogs with Piperazine Moieties

Trazodone : 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • Structural Differences :
    • Core structure: Triazolopyridine vs. pyrimidoindole.
    • Chain linkage: Propyl vs. 3-oxopropyl.
  • Implications :
    • Trazodone’s triazolopyridine core is associated with 5-HT2A antagonism and serotonin reuptake inhibition.
    • The pyrimidoindole core in the target compound may offer distinct receptor selectivity or improved pharmacokinetics.
Compound C : 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6,7-diethoxy-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
  • Structural Differences: Core structure: Quinazolinone vs. pyrimidoindole. Substituents: Diethoxy groups and sulfanylidene moiety.
  • Implications: The quinazolinone core is associated with kinase inhibition, suggesting divergent therapeutic applications compared to the CNS-focused target compound.

Structural and Pharmacological Data Comparison

Parameter Target Compound Compound A Compound B Trazodone
Core Structure Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Pyrimido[5,4-b]indole Triazolo[4,3-a]pyridine
Piperazine Substituent 3-Chlorophenyl 2-Methoxyphenyl Phenyl 3-Chlorophenyl
Chain Linkage 3-Oxopropyl 2-Oxoethyl Sulfanyl ethyl Propyl
Molecular Weight ~500–550 g/mol (estimated) Not reported ~550–600 g/mol (estimated) 408.3 g/mol
Therapeutic Indication Hypothesized: CNS disorders (antipsychotic, antidepressant) Not reported Not reported Antidepressant, anxiolytic

Key Findings and Implications

Piperazine Substituents : The 3-chlorophenyl group in the target compound may enhance dopamine receptor affinity, while analogs with 2-methoxyphenyl (Compound A) or phenyl (Compound B) groups could prioritize serotonin receptor interactions .

Core Structure Diversity: Pyrimidoindole derivatives (Compounds A, B) likely exhibit distinct pharmacokinetic profiles compared to triazolopyridine (trazodone) or quinazolinone (Compound C) cores, impacting bioavailability and CNS penetration .

Chain Linkage Effects : The 3-oxopropyl chain in the target compound may confer metabolic stability compared to sulfanyl or propyl chains in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.